molecular formula C7H14O6 B042529 Methyl beta-D-altropyranoside CAS No. 51224-38-5

Methyl beta-D-altropyranoside

Cat. No.: B042529
CAS No.: 51224-38-5
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-BNWJMWRWSA-N
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Description

Methyl beta-D-altropyranoside is a carbohydrate derivative with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . It is a methylated form of beta-D-altropyranose, a sugar molecule. This compound is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl beta-D-altropyranoside can be synthesized through the methylation of beta-D-altropyranose. The process involves the reaction of beta-D-altropyranose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include filtration, distillation, and recrystallization to obtain a high-purity product suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl beta-D-altropyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, reduced sugars, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl beta-D-altropyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl beta-D-altropyranoside involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This interaction leads to the cleavage of the glycosidic bond and the release of the corresponding sugar and methanol. The pathways involved in these reactions are crucial for understanding carbohydrate metabolism and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison: Methyl beta-D-altropyranoside is unique due to its specific stereochemistry and the arrangement of hydroxyl groups on the pyranose ring. This distinct structure influences its reactivity and interaction with enzymes compared to other methylated sugars. For example, methyl beta-D-glucopyranoside has a different hydroxyl group configuration, leading to variations in its enzymatic interactions and chemical properties .

Properties

IUPAC Name

(2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-BNWJMWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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